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Compound of Interest

Compound Name: 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-

Cat. No.: B12363606

Introduction: Deuterated citronellol is a stable, isotopically labeled form of citronellol, a naturally
occurring acyclic monoterpenoid found in the essential oils of plants like rose and citronella.
The replacement of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a
powerful tool for researchers in drug discovery and development. The increased mass of
deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-
hydrogen (C-H) bond. This seemingly subtle modification can significantly alter the metabolic
fate of a molecule, a phenomenon known as the kinetic isotope effect.

In pharmaceutical research, this effect is leveraged to enhance the metabolic stability of drug
candidates, potentially reducing dosing frequency, improving safety profiles, and extending the
therapeutic window.[1][2] Deuterated compounds, including citronellol-d6, are invaluable as
internal standards for quantitative bioanalysis using mass spectrometry and as tracers to
elucidate metabolic pathways.[3] Furthermore, citronellol itself exhibits promising biological
activities, including neuroprotective and anti-inflammatory effects, making its deuterated
analogue a subject of interest for developing more stable therapeutic agents.[4][5]

This guide provides a comprehensive overview of the known properties of deuterated
citronellol, detailed experimental protocols, and insights into its mechanisms of action for
scientists and researchers in the pharmaceutical field.

Physicochemical Properties
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The introduction of deuterium atoms results in a marginal increase in molecular weight while
physical properties such as boiling point and density are expected to be very similar to the non-
deuterated parent compound.

Deuterated Citronellol

Property Citroneliol .
(Citronellol-d6)
8,8,8-trideuterio-3-methyl-7-
IUPAC Name 3,7-dimethyloct-6-en-1-ol[1] (trideuteriomethyl)oct-6-en-1-

ol[4]

Molecular Formula C10H200[1] C10H14D6O[4]
Molecular Weight 156.27 g/mol [1] 162.31 g/mol [4]
CAS Number 106-22-9[1] 220687-53-6[4]
o Not specified (Expected:
Appearance Colorless oily liquid o
Colorless oily liquid)
- ) Not specified (Expected: ~224-
Boiling Point 224-225 °C[1]
225 °C)
Not specified (Expected:
Density 0.855 g/cm?3[6] Slightly higher than 0.855
g/cms)
- Not specified (Expected:
Solubility In water, 200 mg/L at 25 °C[1]

Similar to Citronellol)

Spectroscopic Properties

Spectroscopic analysis is the primary method for confirming successful deuteration. The
substitution of hydrogen with deuterium results in characteristic and predictable shifts in NMR,
IR, and Mass Spectrometry data.
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Spectroscopic Technique

Citronellol

Deuterated Citronellol
(Citronellol-d6)

IH-NMR

Methyl signals present (~1.6-
2.0 ppm)

Methyl signals significantly

reduced or absent[4]

2H-NMR (Deuterium NMR)

Not applicable

Broad signals appear at
chemical shifts similar to their

proton counterparts (~1.6-2.0
ppm)[4]

Infrared (IR) Spectroscopy

Strong C-H stretching band
(2800-3000 cm~1)[4]

Reduced intensity of C-H
stretching band; new C-D
stretching band appears at a
lower frequency (2100-2300
cm=)[4]

Mass Spectrometry (MS)

Molecular lon (M*): m/z 156[4]

Molecular lon (M*): m/z 162,
representing a mass shift of +6
Da[4]

Biological Activity and Signaling Pathways

Citronellol demonstrates significant biological activity, primarily as an anti-inflammatory and

neuroprotective agent. These effects are mediated through the modulation of specific

intracellular signaling pathways.

Anti-Inflammatory Pathway

In models of sepsis-induced renal inflammation, citronellol has been shown to exert a potent

anti-inflammatory effect by targeting the AP-1 and NF-kB signaling pathways.[4][7] It reduces

the gene expression of these key transcription factors, which in turn suppresses the production

of the pro-inflammatory cytokine TNF-a.[4]
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Citronellol's Anti-Inflammatory Mechanism.

Neuroprotective Pathways

In models of Parkinson's disease, citronellol provides neuroprotection through multiple
mechanisms.[5][6] It mitigates oxidative stress by enhancing the Nrf2 antioxidant response. It
also reduces neuroinflammation by decreasing the secretion of pro-inflammatory cytokines
(TNF-q, IL-1(3, IL-6) and downregulating key inflammatory enzymes like COX-2 and INOS-2.[5]
Furthermore, citronellol modulates apoptosis by decreasing the pro-apoptotic protein Bax and
increasing the anti-apoptotic protein Bcl-2, and influences the autophagy pathway.[5][6]
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Citronellol's Multi-Target Neuroprotective Effects.

Experimental Protocols
Synthesis of Deuterated Citronellol (d6)

The most common method for preparing deuterated citronellol is via the catalytic hydrogenation
of geraniol or nerol using deuterium gas. The following is a representative protocol adapted

from asymmetric hydrogenation procedures.[8]
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Workflow for the Synthesis of Deuterated Citronellol.

Methodology:

Catalyst Preparation: Prepare the BINAP-ruthenium catalyst in a suitable solvent like
methanol under an inert atmosphere (Argon).

Reaction Setup: In a high-pressure autoclave, dissolve the substrate (geraniol or nerol) in
degassed methanol. Add the catalyst solution to the autoclave.

Hydrogenation (Deuteration): Seal the autoclave, purge with argon, and then introduce
deuterium gas (D2) to the desired pressure (e.g., 90-100 atm).[8]

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) until
the consumption of deuterium gas ceases.
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o Workup: Carefully vent the excess deuterium gas. Transfer the reaction contents to a flask
and remove the solvent using a rotary evaporator.

 Purification: Purify the resulting residue by vacuum distillation to yield enantiomerically pure
deuterated citronellol.[8]

Deuterium NMR (?H-NMR) Spectroscopy Analysis

Deuterium NMR is the most definitive method for verifying the positions of deuteration and
determining isotopic enrichment.

Methodology:

o Sample Preparation: Dissolve a precise amount of the deuterated citronellol sample in a
non-deuterated, high-purity solvent (e.g., natural abundance DMSO or H20). Using a non-
deuterated solvent is a key distinction from standard *H-NMR.

 Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz) equipped with a probe
capable of detecting the deuterium frequency.

o Shimming and Locking: As there is no deuterated solvent for a lock signal, the experiment
must be run in unlocked mode. Shimming is performed manually or by first shimming on a
separate, standard deuterated sample of the same volume, then swapping in the unlocked
sample.[9]

o Data Acquisition: Acquire the 2H-NMR spectrum. A longer acquisition time may be necessary
compared to *H-NMR to achieve a desirable signal-to-noise ratio due to the lower
magnetogyric ratio of deuterium.

o Data Analysis: Process the spectrum. The chemical shifts of the deuterium signals will be
very close to their proton analogues. Integration of these signals can be used to confirm the
relative deuteration at different sites.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight
and, therefore, the successful incorporation of deuterium. Hydrogen-Deuterium Exchange
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Mass Spectrometry (HDX-MS) is a more advanced technique used to study protein
conformational dynamics, where a deuterated molecule could be used as a ligand.

Protocol for HRMS Confirmation:

o Sample Preparation: Prepare a dilute solution of the deuterated citronellol in a suitable
volatile solvent (e.g., acetonitrile or methanol).

¢ Infusion and lonization: Infuse the sample directly into the mass spectrometer using an
electrospray ionization (ESI) source to generate molecular ions.

e Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Orbitrap or TOF).

o Data Analysis: Identify the molecular ion peak. For citronellol-d6, this peak should
correspond to the calculated exact mass of the deuterated molecule (C10H14D6O), confirming
the incorporation of six deuterium atoms.[4]

Generalized Protocol for HDX-MS Study (Ligand Interaction):

o Deuterium Labeling: Incubate the target protein in a deuterated buffer (D20) for various time
points, both in the presence and absence of deuterated citronellol.[10][11]

e Quenching: Stop the exchange reaction rapidly by adding a quench buffer, which lowers the
pH to ~2.5 and the temperature to ~0°C.[10]

o Digestion: Immediately inject the quenched sample onto an online protease column (e.g.,
pepsin) kept at a low temperature to digest the protein into peptides.[12]

o LC Separation: Separate the resulting peptides using a chilled UPLC system with a
reversed-phase column.[10]

o MS Detection: Elute the peptides directly into the mass spectrometer and acquire the data.

o Data Analysis: Analyze the mass shift for each peptide. Regions of the protein that are
protected from deuterium exchange upon binding to citronellol will show a lower mass
increase, revealing the binding site and induced conformational changes.[12]
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Applications in Drug Development

The use of deuterated compounds like citronellol is a strategic approach in modern drug
discovery.

o Metabolic Stability: The primary application is to slow down metabolism. If a C-H bond is
cleaved in the rate-limiting step of a drug's metabolism (often by Cytochrome P450
enzymes), replacing it with a stronger C-D bond can significantly decrease the rate of
metabolism.[2] This can lead to improved oral bioavailability, a longer half-life, and a reduced
metabolic load on the patient.[13]

» Reduced Toxicity: By slowing the formation of potentially reactive or toxic metabolites,
deuteration can improve the safety profile of a drug candidate.[2]

 Internal Standards: Due to their chemical similarity but distinct mass, deuterated compounds
are the gold standard for use as internal standards in quantitative LC-MS assays, ensuring
high accuracy and precision in pharmacokinetic and bioequivalence studies.[1][3]

* Mechanism of Action Studies: Deuterated ligands can be used in advanced techniques like
HDX-MS to probe the specific interactions between a drug and its protein target, providing
critical insights into its mechanism of action.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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